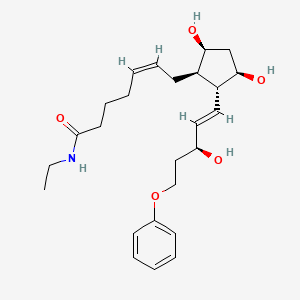![molecular formula C16H20O6 B582858 Benzoic acid (2S,4S,4'R)-2',2'-dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-ylmethyl ester CAS No. 145354-79-6](/img/structure/B582858.png)
Benzoic acid (2S,4S,4'R)-2',2'-dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-ylmethyl ester
Overview
Description
Benzoic acid (2S,4S,4’R)-2’,2’-dimethyl-[4,4’]BI[[1,3]dioxolanyl]-2-ylmethyl ester: is a complex organic compound with a unique structure that includes a benzoic acid moiety and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid (2S,4S,4’R)-2’,2’-dimethyl-[4,4’]BI[[1,3]dioxolanyl]-2-ylmethyl ester typically involves multiple steps. One common method includes the esterification of benzoic acid with an appropriate alcohol in the presence of a catalyst. The reaction conditions often require an acidic environment and elevated temperatures to drive the esterification process to completion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ester group in the compound can participate in nucleophilic substitution reactions, where the ester is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, it may be used as a probe to study enzyme mechanisms or as a substrate in biochemical assays.
Industry: In the industrial sector, the compound can be used in the manufacture of polymers, resins, and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism by which benzoic acid (2S,4S,4’R)-2’,2’-dimethyl-[4,4’]BI[[1,3]dioxolanyl]-2-ylmethyl ester exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzoic acid, which can then participate in various biochemical pathways. The dioxolane ring may also interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Benzoic acid: A simpler compound with similar acidic properties but lacking the dioxolane ring.
Methyl benzoate: An ester of benzoic acid with a simpler structure.
Ethyl benzoate: Another ester of benzoic acid with a different alkyl group.
Uniqueness: The presence of the dioxolane ring in benzoic acid (2S,4S,4’R)-2’,2’-dimethyl-[4,4’]BI[[1,3]dioxolanyl]-2-ylmethyl ester imparts unique chemical properties, such as increased stability and reactivity, making it distinct from other benzoic acid derivatives.
Properties
IUPAC Name |
[(2S,4S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O6/c1-16(2)20-9-13(22-16)12-8-18-14(21-12)10-19-15(17)11-6-4-3-5-7-11/h3-7,12-14H,8-10H2,1-2H3/t12-,13+,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYNSSGHLKHKEP-MJBXVCDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2COC(O2)COC(=O)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2CO[C@@H](O2)COC(=O)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301139386 | |
| Record name | [4,4′-Bi-1,3-dioxolane]-2-methanol, 2′,2′-dimethyl-, 2-benzoate, (2S,4S,4′R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301139386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145354-79-6 | |
| Record name | [4,4′-Bi-1,3-dioxolane]-2-methanol, 2′,2′-dimethyl-, 2-benzoate, (2S,4S,4′R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145354-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4,4′-Bi-1,3-dioxolane]-2-methanol, 2′,2′-dimethyl-, 2-benzoate, (2S,4S,4′R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301139386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












